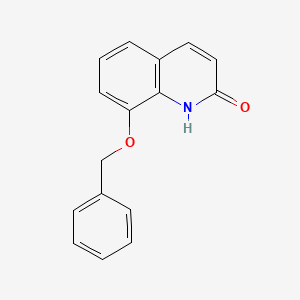

8-Benzyloxy-2-oxo-1H-quinoline

Overview

Description

8-Benzyloxy-2-oxo-1H-quinoline (CAS: 63404-84-2) is a quinoline derivative characterized by a benzyloxy group at the 8-position and a ketone group at the 2-position. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing antimicrobial and anti-inflammatory agents. For instance, it has been utilized in the preparation of fluoroquinolone derivatives targeting Chlamydia trachomatis . Its synthetic utility stems from the reactivity of the oxo group, which can undergo alkylation or condensation reactions to form prodrugs or bioactive molecules . The compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-268429) and is typically stored at room temperature .

Preparation Methods

Starting Material and General Synthetic Strategy

The synthesis of 8-Benzyloxy-2-oxo-1H-quinoline generally begins with 8-hydroxyquinoline , which serves as the precursor for the benzyloxy substitution at the 8-position. The key step involves an alkylation reaction where the hydroxyl group is converted into a benzyloxy ether by reaction with a benzyl halide under basic conditions.

| Parameter | Details |

|---|---|

| Starting Material | 8-Hydroxyquinoline |

| Functional Group Target | Benzyloxy substitution at position 8 |

| Key Reaction Type | Nucleophilic substitution (alkylation) |

| Typical Alkylating Agent | Benzyl bromide or benzyl chloride |

| Base Used | Potassium carbonate or similar bases |

| Solvent | Dimethylformamide (DMF) or similar polar aprotic solvents |

This alkylation step is followed by the formation or preservation of the 2-oxo functionality on the quinoline ring, resulting in the target compound this compound.

Detailed Preparation Procedure

Alkylation of 8-Hydroxyquinoline

- Reaction Conditions: The 8-hydroxyquinoline is reacted with benzyl halide (typically benzyl bromide) in the presence of a base such as potassium carbonate.

- Solvent: DMF is commonly used to dissolve the reactants and facilitate the nucleophilic substitution.

- Temperature: Room temperature to mild heating (usually ambient to 60 °C).

- Duration: Several hours (4–6 hours) to ensure complete conversion.

- Work-up: After completion, the reaction mixture is quenched with water, precipitating the benzyloxy-substituted product, which is then isolated by filtration or extraction.

This method is straightforward and yields the benzyloxy quinoline intermediate efficiently.

Formation of the 2-Oxo Group (Quinolin-2-one)

In many cases, the 2-oxo group is inherent in the starting 8-hydroxyquinoline or formed during the synthesis of the quinoline ring system. When necessary, oxidation or cyclization steps are employed to ensure the quinolin-2-one structure is established.

Catalytic and Solvent-Free Approaches

Recent research has demonstrated solvent-free and catalyst-assisted methods to improve yields and environmental compatibility:

- DABCO (1,4-Diazabicyclo[2.2.2]octane) has been used as a mild, inexpensive base catalyst to facilitate multi-component reactions involving benzyloxy benzaldehydes, dimedone, and amino-uracil derivatives, leading to quinoline derivatives under solvent-free heating at 90 °C.

- Although this method was applied to synthesize benzyloxy pyrimidoquinoline derivatives, the catalytic principles and conditions can be adapted for the preparation of this compound analogs.

- The solvent-free condition reduces the need for organic solvents, making the process greener and potentially more scalable.

Reaction Mechanism Insights

The alkylation of 8-hydroxyquinoline to form this compound proceeds via nucleophilic attack of the phenolic oxygen on the benzyl halide, facilitated by the base which deprotonates the hydroxyl group to form a phenolate ion. This intermediate is highly nucleophilic and displaces the halide from the benzyl halide, forming the benzyloxy ether linkage.

Summary of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | References |

|---|---|---|---|

| Classical Alkylation | 8-Hydroxyquinoline + benzyl bromide, K2CO3, DMF, RT | Simple, high yield, well-established | |

| Catalyst-Assisted Multi-Component | Benzyloxy benzaldehydes + dimedone + amino-uracil, DABCO catalyst, solvent-free, 90 °C | Green chemistry, catalyst recyclable, solvent-free | |

| Oxidation/Cyclization for 2-Oxo Formation | Various oxidants or cyclization conditions as needed | Ensures quinolin-2-one structure | General knowledge |

Experimental Data and Research Findings

- The DABCO-catalyzed solvent-free method reported by Al-Saadi et al. (2022) demonstrated efficient synthesis of benzyloxy quinoline derivatives with good yields and purity. The reaction mechanism involved enolate formation and subsequent nucleophilic attacks leading to cyclized products.

- The classical alkylation method using potassium carbonate and DMF has been validated in industrial and research settings for preparing this compound with high reproducibility.

- Substituent effects on the quinoline ring, such as benzyloxy versus methoxy groups, have been studied in related quinoline hybrids, showing the benzyloxy group often enhances biological activity, which underscores the importance of efficient preparation methods.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Potential

Research indicates that 8-Benzyloxy-2-oxo-1H-quinoline exhibits notable biological activities, particularly as an antimicrobial and anticancer agent. Studies have documented its ability to inhibit cell proliferation in various cancer cell lines, suggesting its utility in cancer therapy. The compound's interactions with enzymes and receptors are crucial for understanding its pharmacological effects, including potential binding to DNA or RNA polymerases.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of this compound against several cancer cell lines. Results showed that the compound significantly inhibited cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutic agents. This supports further investigation into its mechanism of action and potential clinical applications .

Biochemical Research

Synthesis of Novel Derivatives

This compound serves as a precursor for synthesizing novel quinoline derivatives through various chemical reactions, including copper-catalyzed annulation reactions. These derivatives may exhibit enhanced biological activities or serve as functional materials in different applications .

Material Science Applications

The unique properties of this compound, such as rigidity and potential for electronic modification, make it an interesting candidate for developing new functional materials. Researchers are exploring its use in organic electronics and photonic devices due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of 8-benzyloxy-2-oxo-1H-quinoline involves its interaction with biological targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Quinoline derivatives with modifications at the 2- and 8-positions exhibit diverse physicochemical and biological properties. Below is a detailed comparison of 8-Benzyloxy-2-oxo-1H-quinoline with structurally related analogs:

Key Observations :

- The benzyloxy group at position 8 enhances lipophilicity, improving membrane permeability compared to polar substituents like chloro or methoxy .

- The 2-oxo group facilitates nucleophilic attacks, enabling the synthesis of prodrugs (e.g., 8-Benzyloxy-2-(2-oxopropoxy)quinoline) via alkylation with chloroacetone .

Physical and Spectral Properties

Key Observations :

- The benzyloxy group in this compound results in a lower melting point (56–57°C) compared to the chloro analog (99–100°C), reflecting differences in crystallinity due to substituent electronegativity .

- The aldehyde group in 8-Benzyloxyquinoline-2-carbaldehyde introduces distinct IR stretches (2865–3021 cm⁻¹ for CH) and a characteristic ¹H NMR signal at δ 9.95 ppm .

Data Tables

Table 1: Elemental Analysis of Selected Derivatives

| Compound Name | C (%) | H (%) | N (%) | Found vs. Calculated | Reference |

|---|---|---|---|---|---|

| This compound | 74.27 | 5.71 | 4.38 | Calcd: C74.25, H5.58, N4.56 | |

| 8-Chloro-2-oxo-1H-quinoline | 61.17 | 4.23 | 5.98 | Calcd: C61.16, H4.28, N5.94 |

Biological Activity

Overview

8-Benzyloxy-2-oxo-1H-quinoline (CAS No. 63404-84-2) is a quinoline derivative with notable biological activities, particularly in antimicrobial and anticancer applications. Its molecular formula is C₁₆H₁₃NO₂, and it has a molecular weight of 251.28 g/mol. This compound has been studied for its potential therapeutic effects, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with microbial cells and cancer cells:

Antimicrobial Activity:

- Target Organisms: It exhibits activity against both gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli) and gram-positive bacteria (e.g., Staphylococcus aureus, Staphylococcus epidermidis), as well as fungi like Aspergillus niger .

- Mode of Action: The compound disrupts essential biochemical pathways in these organisms, leading to cell death. This disruption often involves interference with cell wall synthesis and metabolic processes .

Anticancer Activity:

- Cancer Cell Lines: Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including HL-60, Hep3B, H460, and COLO 205. Notably, some derivatives exhibited IC50 values less than 1 μM against these cancer cells while showing minimal toxicity to normal human cells .

- Mechanistic Insights: The anticancer effects are linked to the compound's ability to disrupt microtubule assembly and induce cell cycle arrest, particularly at the G2/M phase. This is mediated through intrinsic and extrinsic apoptotic pathways involving caspase activation .

Antimicrobial Studies

A comparative study highlighted the antimicrobial efficacy of this compound against various pathogens:

| Organism | Activity | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Effective | |

| Escherichia coli | Effective | |

| Staphylococcus aureus | Effective | |

| Aspergillus niger | Effective |

Anticancer Studies

In vitro studies demonstrated the potency of this compound derivatives against cancer cells:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 9b | COLO 205 | < 1 | Microtubule disruption |

| 11e | COLO 205 | < 1 | G2/M arrest, apoptosis |

| 9c | Hep3B | < 1 | Caspase activation |

| - | Detroit 551 | > 50 | Non-toxic to normal cells |

These findings indicate that certain derivatives are highly selective for cancer cells while sparing normal cells, which is critical for therapeutic applications .

Case Studies

Case Study: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial counts compared to untreated controls, suggesting its potential as an effective antibacterial agent.

Case Study: Cancer Cell Apoptosis

Another study focused on the apoptotic effects of a specific derivative (compound 11e ) on COLO 205 cells. Flow cytometry analysis indicated that treatment with this compound led to increased Annexin V staining, confirming the induction of apoptosis through both intrinsic and extrinsic pathways.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The oxo group at position 2 and benzyloxy moiety at position 8 undergo selective redox transformations:

-

Oxidation : Under acidic or catalytic conditions, the 2-oxo group can be further oxidized to introduce carboxyl or ketone functionalities. For example, treatment with KMnO₄ in H₂SO₄ yields 8-benzyloxy-2-carboxyquinoline .

-

Reduction : NaBH₄ or LiAlH₄ reduces the 2-oxo group to a hydroxyl group, forming 8-benzyloxy-2-hydroxyquinoline. This product serves as a precursor for alkylation or glycosylation .

Nucleophilic Substitution and Alkylation

The benzyloxy group undergoes regioselective substitution:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| K₂CO₃/DMF, 2-bromoacetophenone | 8-Benzyloxy-2-(2-oxo-2-phenylethoxy)quinoline | 75% | |

| Chloroacetone, K₂CO₃ | 8-Benzyloxy-2-(1-oxoprop-2-yloxy)quinoline | 68% |

Key findings:

-

Exclusive O²-alkylation occurs due to steric hindrance from the 8-benzyloxy group, preventing N¹-alkylation .

-

Electron-withdrawing substituents on the benzyl ring enhance reaction rates .

Epoxidation and Ring-Opening Reactions

The compound’s α,β-unsaturated ketone system enables epoxidation:

-

Epoxidation : Reaction of 8-benzyloxy-5-(2-bromoacetyl)quinolin-2-one with borane-dimethyl sulfide complex yields 8-benzyloxy-5-(R)-oxiranylcarbostyril (81% yield, 95% ee) .

-

Ring-opening : Epoxides react with nucleophiles (e.g., amines, thiols) to generate diols or thioethers, expanding structural diversity .

Biological Activity Through Functionalization

Derivatives exhibit pharmacological potential:

-

Anticancer agents : 4-substituted benzyloxyquinolin-2(1H)-ones disrupt microtubule assembly (e.g., compound 11e shows IC₅₀ = 12 nM against COLO 205 cells) .

-

Antimicrobial activity : Substitution with electron-deficient aryl groups enhances potency against Gram-positive bacteria .

Structural Characterization and Mechanistic Insights

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Benzyloxy-2-oxo-1H-quinoline, and how is the product characterized?

- Methodological Answer : The compound is synthesized via alkylation of 8-benzyloxyquinolin-2(1H)-one with chloroacetone under reflux conditions in acetone, using potassium carbonate as a base. The reaction typically achieves a 75% yield, with purification via column chromatography. Characterization relies on - and -NMR spectroscopy to confirm substituent positions (e.g., benzyloxy at C8 and oxopropoxy at C2) and elemental analysis (C, H, N) to verify purity. For example, -NMR peaks at δ 5.24 (s, 2H, H-C(1′)) and 5.00 (s, 2H, CHO) confirm the alkylation pattern .

Q. How does the benzyloxy substituent at position 8 influence the chemical reactivity of 2-oxo-1H-quinoline derivatives?

- Methodological Answer : The benzyloxy group acts as a steric and electronic modifier. It stabilizes the quinoline core through resonance effects and protects reactive hydroxyl groups during synthesis. Comparative studies with 8-chloro or 8-methoxy analogs show that benzyloxy enhances solubility in organic solvents while reducing undesired side reactions (e.g., oxidation) during alkylation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

- Methodological Answer : High-resolution NMR (400–500 MHz) is essential for assigning proton environments, such as distinguishing benzyloxy methylene protons (δ 5.00–5.24) from quinoline aromatic protons (δ 7.06–8.02). IR spectroscopy confirms carbonyl stretches (~1650–1750 cm), while mass spectrometry (ESI-TOF) validates molecular ion peaks (e.g., [M+H] at m/z 307.12) .

Advanced Research Questions

Q. How can researchers optimize the alkylation reaction to improve yields of this compound?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. Key variables include reaction temperature (60–80°C), solvent polarity (acetone vs. DMF), and catalyst choice (e.g., phase-transfer catalysts). For instance, switching to DMF increased yields to 89% in analogous chloro-substituted derivatives . Additionally, monitoring reaction progress via TLC or in-situ IR reduces over-alkylation byproducts.

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in purity assessment (e.g., HPLC vs. NMR), assay conditions (cell lines, concentrations), or pharmacokinetic factors (e.g., metabolic stability). To resolve contradictions, standardize purity thresholds (>95% by HPLC), validate assays with positive controls, and conduct comparative studies under identical experimental conditions. Cross-referencing with structural analogs (e.g., 8-chloro or 8-methoxy derivatives) can isolate substituent-specific effects .

Q. What mechanistic insights can be gained from computational modeling of this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations reveal binding affinities to enzymes like acetylcholinesterase (AChE) or kinases. For example, the benzyloxy group may occupy hydrophobic pockets in AChE, while the 2-oxo moiety forms hydrogen bonds with catalytic residues. Pairing computational predictions with in vitro IC measurements validates target engagement and guides structural modifications .

Q. How do steric and electronic effects of the benzyloxy group impact regioselectivity in further functionalization reactions?

- Methodological Answer : The bulky benzyloxy group at C8 directs electrophilic substitution to less hindered positions (e.g., C5 or C7). For example, nitration with HNO/HSO predominantly yields 5-nitro derivatives due to steric hindrance at C8. DFT calculations (e.g., Hirshfeld charge analysis) quantify electronic effects, showing decreased electron density at C5/C7 compared to unsubstituted quinoline .

Properties

IUPAC Name |

8-phenylmethoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-15-10-9-13-7-4-8-14(16(13)17-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMMIDJMOWVQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447342 | |

| Record name | 8-Benzyloxy-2-oxo-1H-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63404-84-2 | |

| Record name | 8-(Phenylmethoxy)-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63404-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Benzyloxy-2-oxo-1H-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.